2,2-Difluoro-2-(fluorosulfonyl)acetic acid

Catalog No.
S779086
CAS No.
1717-59-5
M.F
C2HF3O4S
M. Wt
178.09 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-Difluoro-2-(fluorosulfonyl)acetic acid

CAS Number

1717-59-5

Product Name

2,2-Difluoro-2-(fluorosulfonyl)acetic acid

IUPAC Name

2,2-difluoro-2-fluorosulfonylacetic acid

Molecular Formula

C2HF3O4S

Molecular Weight

178.09 g/mol

InChI

InChI=1S/C2HF3O4S/c3-2(4,1(6)7)10(5,8)9/h(H,6,7)

InChI Key

VYDQUABHDFWIIX-UHFFFAOYSA-N

SMILES

C(=O)(C(F)(F)S(=O)(=O)F)O

Synonyms

Difluoro(fluorosulfonyl)-acetic Acid; (Fluorosulfonyl)difluoroacetic Acid; 2-(Fluorosulfonyl)-2,2-difluoroacetic Acid; Difluoro(fluorosulfonyl)acetic Acid

Canonical SMILES

C(=O)(C(F)(F)S(=O)(=O)F)O

Organic Synthesis:

  • Preparation of difluoromethyl-containing compounds: 2,2-Difluoro-2-(fluorosulfonyl)acetic acid can act as a building block for the synthesis of molecules containing the difluoromethyl group (CF₂H). This group is of interest in medicinal chemistry due to its potential to improve the properties of drugs [].

Fluorine Chemistry:

  • Source of difluorocarbene: Under specific conditions, 2,2-difluoro-2-(fluorosulfonyl)acetic acid can generate difluorocarbene (CF₂). This highly reactive species can be used to introduce fluorine atoms into organic molecules [, ].

Material Science:

  • Development of new materials: Researchers are exploring the use of 2,2-difluoro-2-(fluorosulfonyl)acetic acid in the development of new materials with unique properties. For example, it has been used to prepare novel ionic liquids with potential applications in batteries and other devices [].

2,2-Difluoro-2-(fluorosulfonyl)acetic acid is a chemical compound with the molecular formula C₂HF₃O₄S and a molecular weight of approximately 178.08 g/mol. It appears as a colorless to almost colorless clear liquid and is known for its high purity, typically exceeding 95% . This compound features a difluoromethyl group and a fluorosulfonyl group, contributing to its unique chemical behavior and reactivity. It is classified under hazardous materials due to its potential to cause severe skin burns and eye damage .

The mechanism of trifluoromethylation by 2,2-difluoro-2-(fluorosulfonyl)acetic acid involves the following steps:

  • Deprotonation: The carboxylic acid group loses a proton (H+) to form a negatively charged intermediate.
  • Nucleophilic Attack: The nucleophilic alkyl halide attacks the central carbon, displacing the fluorine atom.
  • Carbon-Carbon Bond Cleavage: The C-F bond between the sulfonyl fluoride group and the central carbon breaks, forming the trifluoromethylated product and releasing SO2 and HF.

This multi-step process effectively transfers the trifluoromethyl group from the reagent to the target molecule.

2,2-Difluoro-2-(fluorosulfonyl)acetic acid is a corrosive and reactive compound. Here are some safety concerns:

  • Skin and Eye Contact: Causes severe skin burns and eye damage. Wear appropriate personal protective equipment (PPE) such as gloves, goggles, and protective clothing when handling (2: ).
  • Inhalation: Harmful if inhaled. Can cause respiratory irritation. Work in a well-ventilated area (
, primarily involving nucleophilic substitutions and electrophilic additions. Its fluorosulfonyl group makes it an effective electrophile, allowing it to react with nucleophiles such as amines and alcohols. Additionally, it can serve as a precursor for difluoromethyl ethers through reactions with suitable reagents .

While specific biological activity data for 2,2-difluoro-2-(fluorosulfonyl)acetic acid is limited, compounds with similar structures often exhibit interesting biological properties, including antimicrobial and anticancer activities. The presence of fluorine atoms generally enhances the metabolic stability of organic molecules, potentially leading to increased efficacy in biological applications .

The synthesis of 2,2-difluoro-2-(fluorosulfonyl)acetic acid can be achieved through several methods:

  • Fluorination Reactions: Utilizing fluorinating agents like sulfur tetrafluoride or other fluorine sources can introduce fluorine atoms into acetic acid derivatives.
  • Sulfonylation: The introduction of the fluorosulfonyl group can be accomplished by reacting acetic acid derivatives with sulfur trioxide or related sulfonylating agents under controlled conditions.
  • Direct Fluorination: This method involves direct fluorination of the acetic acid derivative in the presence of suitable catalysts or reagents .

The primary applications of 2,2-difluoro-2-(fluorosulfonyl)acetic acid include:

  • Synthetic Intermediates: It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Reagents in Organic Chemistry: Due to its reactivity, it is utilized in various organic synthesis processes, particularly in creating difluoromethylated compounds .
  • Research

Interaction studies involving 2,2-difluoro-2-(fluorosulfonyl)acetic acid primarily focus on its reactivity with biological molecules and other organic compounds. These studies help elucidate its potential roles in biochemical pathways and its interactions with enzymes or receptors. The compound's ability to form stable complexes with nucleophiles makes it a subject of interest in medicinal chemistry .

Several compounds exhibit structural similarities to 2,2-difluoro-2-(fluorosulfonyl)acetic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Difluoroacetic AcidC₂HF₂O₂Lacks the sulfonyl group; used as a herbicide
Fluorosulfonic AcidFSO₃HStrong acid; used in sulfonation reactions
Trifluoroacetic AcidC₂F₃O₂Commonly used as a solvent; strong acidity

Uniqueness: 2,2-Difluoro-2-(fluorosulfonyl)acetic acid stands out due to its combination of both difluoromethyl and fluorosulfonyl functionalities, which enhances its reactivity compared to other similar compounds. This unique structure allows it to participate in diverse

XLogP3

0.5

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (85.11%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (85.11%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Corrosive;Acute Toxic

Wikipedia

2-(Fluorosulfonyl)difluoroacetic acid

Dates

Modify: 2023-08-15

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